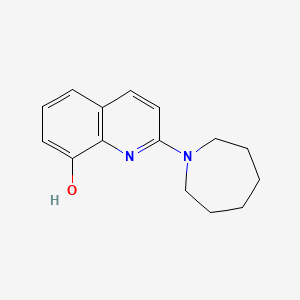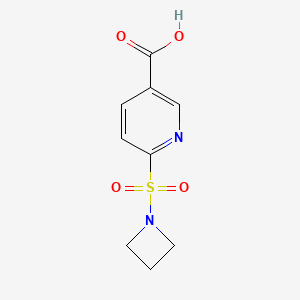
1-(2-(Methylsulfonyl)ethyl)piperidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 1-(2-(metilsulfonil)etil)piperidin-4-amina es un compuesto químico con la fórmula molecular C8H18N2O2S.2ClH. Es un derivado de la piperidina, un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 1-(2-(metilsulfonil)etil)piperidin-4-amina normalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con piperidina y cloruro de metilsulfonilo.
Condiciones de reacción: La piperidina se hace reaccionar con cloruro de metilsulfonilo en presencia de una base como la trietilamina para formar el intermedio 1-(2-(metilsulfonil)etil)piperidina.
Aminación: El intermedio se somete entonces a una aminación utilizando amoníaco o una fuente de amina para introducir el grupo amino en la posición 4 del anillo de piperidina.
Formación de clorhidrato: Finalmente, el compuesto se convierte en su sal de clorhidrato mediante el tratamiento con ácido clorhídrico
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y medidas estrictas de control de calidad para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 1-(2-(metilsulfonil)etil)piperidin-4-amina experimenta varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio para reducir el grupo sulfonilo.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo amino puede ser reemplazado por otros nucleófilos
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Varios nucleófilos como haluros de alquilo, cloruros de acilo
Productos principales
Oxidación: Sulfoxidos, sulfonas.
Reducción: Aminas reducidas.
Sustitución: Piperidinas sustituidas
Aplicaciones Científicas De Investigación
El clorhidrato de 1-(2-(metilsulfonil)etil)piperidin-4-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Estudiado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluyendo su uso como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especializados
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 1-(2-(metilsulfonil)etil)piperidin-4-amina implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar uniéndose a receptores o enzimas, modulando así su actividad. Los dianas moleculares y vías exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
- 1-(2-Metansulfoniletil)piperidin-4-amina
- Clorhidrato de 1-(Metilsulfonil)piperidin-4-amina
- Dihidrocloruro de 1-[2-(Metilsulfonil)etil]piperidin-4-amina .
Singularidad
El clorhidrato de 1-(2-(metilsulfonil)etil)piperidin-4-amina es único debido a sus características estructurales específicas, como la presencia del grupo metilsulfonilo y el grupo amino en la posición 4 del anillo de piperidina. Estas características confieren propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Fórmula molecular |
C8H19ClN2O2S |
|---|---|
Peso molecular |
242.77 g/mol |
Nombre IUPAC |
1-(2-methylsulfonylethyl)piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2O2S.ClH/c1-13(11,12)7-6-10-4-2-8(9)3-5-10;/h8H,2-7,9H2,1H3;1H |
Clave InChI |
GLAHXTVPGHQOLF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCN1CCC(CC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)

![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)









